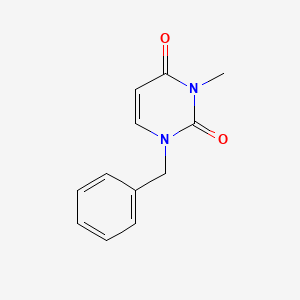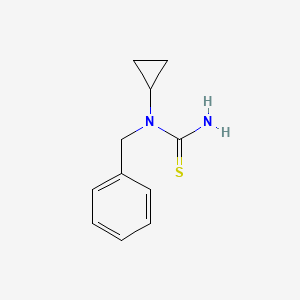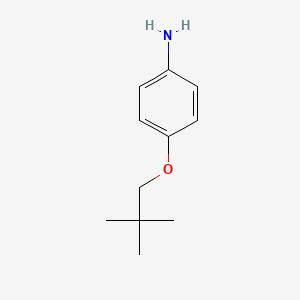
4-(Neopentyloxy)aniline
Vue d'ensemble
Description
4-(Neopentyloxy)aniline is a chemical compound with the molecular formula C11H17NO . It is used in various applications, including research and development.
Molecular Structure Analysis
The molecular structure of 4-(Neopentyloxy)aniline consists of an amine group attached to a benzene ring . The exact structure can be found in databases like PubChem .Applications De Recherche Scientifique
Synthesis of Anilines
Anilines, including “4-(Neopentyloxy)aniline”, are crucial in the field of organic chemistry. They are used in the synthesis of a wide range of chemical compounds. The synthesis of anilines involves various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .
Conducting Polymers
“4-(Neopentyloxy)aniline” can be used in the synthesis of conducting polymers like polyaniline. These polymers have unique properties such as transparency, lightweight, low cost, flexibility, and electrical conductivity. They are extensively used in various fields such as supercapacitors, solar cells, sensors, and different types of electronic device applications .
Energy Storage and Conversion
Polyaniline-based nanocomposites, which can be synthesized using “4-(Neopentyloxy)aniline”, find applications in energy storage and conversion. They are used in batteries, supercapacitors, and solar cells due to their high electrical conductivity and environmental stability .
Electronics
In the field of electronics, “4-(Neopentyloxy)aniline” can be used in the production of printed circuit boards and conductive coatings. This is due to the high conductivity and flexibility of polyaniline-based compounds .
Sensors and Actuators
“4-(Neopentyloxy)aniline” can be used in the production of sensors and actuators. The unique properties of polyaniline-based compounds make them suitable for these applications .
Biomedical Applications
In the biomedical field, “4-(Neopentyloxy)aniline” can be used in drug delivery and tissue engineering. Polyaniline-based nanocomposites have shown promising results in these areas .
Bioremediation Technologies
“4-(Neopentyloxy)aniline” and other anilines can be degraded by certain bacteria. This property can be used in bioremediation technologies to clean up aniline-contaminated sites .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,2-dimethylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHUFLZJXAZQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558081 | |
| Record name | 4-(2,2-Dimethylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62517-38-8 | |
| Record name | 4-(2,2-Dimethylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




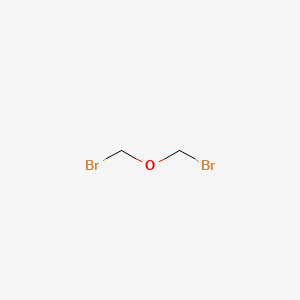

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole](/img/structure/B1626560.png)
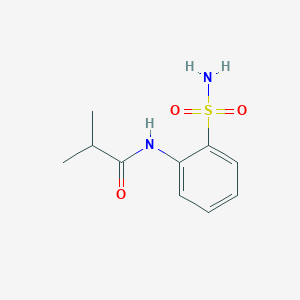
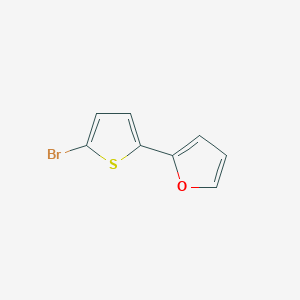
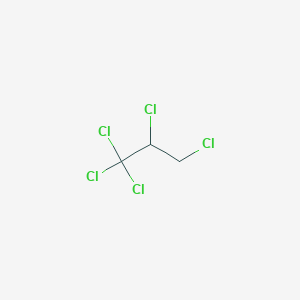
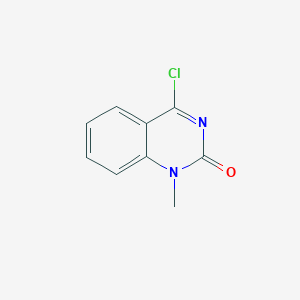
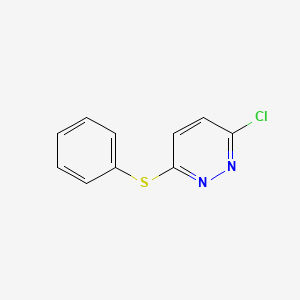
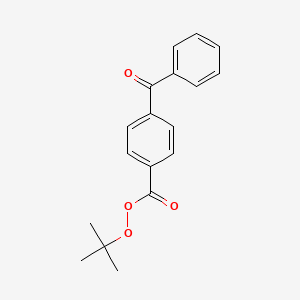
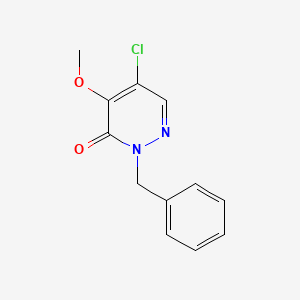
![(6As)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride](/img/structure/B1626570.png)
